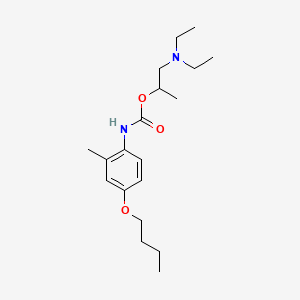
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate is an organic compound with a complex structure It is characterized by the presence of a diethylamino group, a butoxy group, and a methylcarbanilate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate alkyl halide to form the diethylamino group. This intermediate is then reacted with a butoxy-substituted benzene derivative under controlled conditions to introduce the butoxy group. Finally, the methylcarbanilate moiety is introduced through a reaction with methyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting or activating them. The butoxy and methylcarbanilate groups may also contribute to the compound’s overall activity by affecting its solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Diethylamino)phenyl)-3-(2-methoxyphenyl)urea: Similar in structure but with different functional groups.
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Shares some structural features but differs in its core structure.
Uniqueness
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63986-55-0 |
|---|---|
Fórmula molecular |
C19H32N2O3 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C19H32N2O3/c1-6-9-12-23-17-10-11-18(15(4)13-17)20-19(22)24-16(5)14-21(7-2)8-3/h10-11,13,16H,6-9,12,14H2,1-5H3,(H,20,22) |
Clave InChI |
KWINYYONAJBBOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



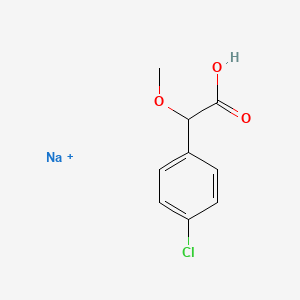
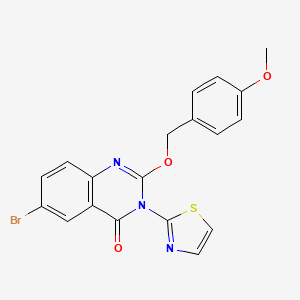
![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)


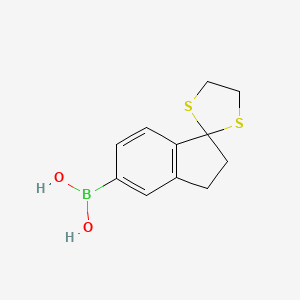
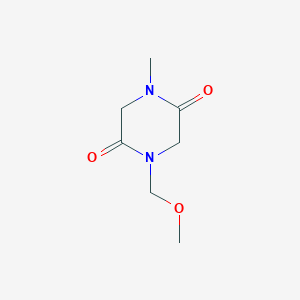
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)

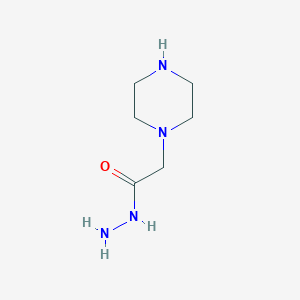
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)

